PNU 142300: A Technical Guide for Researchers
PNU 142300: A Technical Guide for Researchers
An In-depth Examination of the Principal Metabolite of Linezolid (B1675486)
Abstract
PNU 142300 is the major, pharmacologically inactive, open-ring metabolite of the oxazolidinone antibiotic, linezolid. It is formed through the oxidative metabolism of linezolid's morpholine (B109124) ring. While biologically inactive from an antimicrobial perspective, PNU 142300 has garnered significant attention within the scientific community due to its potential association with linezolid-induced thrombocytopenia, particularly in patients with renal impairment where its accumulation is more pronounced. This technical guide provides a comprehensive overview of PNU 142300, including its physicochemical properties, metabolic pathway, synthesis, pharmacokinetic profile, and analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacology and toxicology of linezolid and its metabolites.
Physicochemical Properties
PNU 142300, with the formal name (S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid, possesses the following key physicochemical characteristics.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀FN₃O₆ | [1][2][3] |
| Molecular Weight | 369.34 g/mol | [2] |
| CAS Number | 368891-69-4 | [1][2][4] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water and DMSO. | [1] |
| Storage | Recommended storage at -20°C for long-term stability. | [1] |
Metabolic Pathway of Linezolid to PNU 142300
Linezolid undergoes extensive metabolism in humans, with PNU 142300 being one of its two primary metabolites.[5] The formation of PNU 142300 occurs via the "lactam pathway," which involves the oxidative degradation and opening of the morpholine ring of the parent drug.[5] This process is distinct from the "lactone pathway" which leads to the other major metabolite, PNU-142586. The metabolic conversion to PNU 142300 is considered to be a secondary metabolic route.[5]
Synthesis of PNU 142300
The chemical synthesis of PNU 142300 is crucial for obtaining the pure compound for research purposes, including toxicological assessments and as a standard for analytical assays. Several synthetic routes have been reported, generally involving a multi-step process. A generalized synthetic workflow is presented below.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of PNU 142300, adapted from published literature. This protocol is intended for informational purposes and should be performed by qualified chemists in a suitable laboratory setting.
Step 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine This intermediate can be synthesized from commercially available starting materials through a series of reactions including the formation of the oxazolidinone ring and subsequent functional group manipulations.
Step 2: N-Alkylation To a solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine in a suitable solvent such as dimethylformamide (DMF), a protected bromoethoxyacetate derivative (e.g., tert-butyl 2-(2-bromoethoxy)acetate) is added in the presence of a base (e.g., potassium carbonate). The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation.
Step 3: Deprotection The protecting group on the carboxylic acid (e.g., tert-butyl group) is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
Step 4: Purification The crude PNU 142300 is purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.
Pharmacokinetics
The pharmacokinetic profile of PNU 142300 is of significant interest, particularly its accumulation in specific patient populations.
| Parameter | Value | Patient Population | Reference |
| Clearance (CL) | 7.27 L/h | Adult patients | [6] |
| Volume of Distribution (Vd) | 47.1 L (assumed to be similar to linezolid) | Adult patients | [6] |
| Clearance (CL) | 1.57 L/h | Elderly patients | [7] |
| Volume of Distribution (Vd) | 31.17 L | Elderly patients | [7] |
Key Findings from Pharmacokinetic Studies:
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The clearance of PNU 142300 is significantly influenced by renal function, as indicated by its correlation with creatinine (B1669602) clearance (CLcr).[6][7]
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In patients with renal impairment, the plasma concentrations of PNU 142300 are significantly elevated compared to individuals with normal renal function.[7]
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The accumulation of PNU 142300 in patients with renal insufficiency is a key factor in the proposed mechanism of linezolid-induced thrombocytopenia.
Analytical Methodology: Quantification in Human Plasma
Accurate quantification of PNU 142300 in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.
Experimental Protocol: UPLC Method for Plasma Quantification
The following provides a detailed protocol for the quantification of PNU 142300 in human plasma using UPLC with UV detection.[8]
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the UPLC system.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Gradient Elution: A time-programmed gradient is used to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm
-
Retention Time: The retention time for PNU 142300 is typically around 1.8-2.5 minutes under these conditions.
Conclusion
PNU 142300, as a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Understanding its formation, pharmacokinetic properties, and potential for accumulation is paramount for optimizing linezolid therapy and mitigating adverse effects, particularly in vulnerable patient populations such as those with renal impairment. The synthetic and analytical methods detailed in this guide provide researchers with the necessary tools to further investigate the toxicological and pharmacological significance of PNU 142300. Continued research into the mechanisms by which PNU 142300 may contribute to thrombocytopenia will be instrumental in developing safer antibiotic therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. 利奈唑胺雜質 13 (PNU142300) CAS#: 368891-69-4 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
